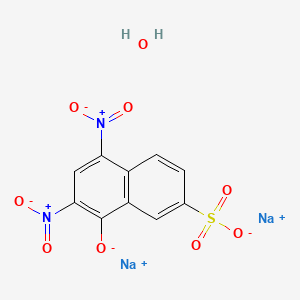
3-Fluoro-2-formylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-formylbenzamide is an organic compound with the molecular formula C8H6FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a formyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formylbenzamide typically involves the introduction of a fluorine atom and a formyl group onto a benzamide structure. One common method is the fluorination of 2-formylbenzamide using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For example, the process might begin with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield the desired this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 3-Fluoro-2-carboxybenzamide.
Reduction: 3-Fluoro-2-hydroxymethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-formylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It serves as a precursor for the synthesis of fluorinated biomolecules, which are useful in studying biological processes.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical intermediates and diagnostic agents.
Industry: It is used in the development of materials with unique properties, such as high stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Fluoro-2-formylbenzamide involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. For instance, it may target enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Fluoro-3-formylbenzamide
- 3-Fluoro-4-formylbenzamide
- 2-Fluoro-4-formylbenzamide
Comparison: 3-Fluoro-2-formylbenzamide is unique due to the specific positioning of the fluorine and formyl groups, which can significantly impact its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
3-fluoro-2-formylbenzamide |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12) |
InChI Key |
FIVMFRBVKGTXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)


![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)

![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)




